2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Catalog No.
S710488
CAS No.
49656-91-9
M.F
C16H15N5OS
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ac...

CAS Number

49656-91-9

Product Name

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C16H15N5OS/c17-18-14(22)11-23-16-20-19-15(12-7-3-1-4-8-12)21(16)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)

InChI Key

WDPSOMKCCCJRCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN

solubility

31 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole moiety. Its molecular formula is C16H15N5OS, and it has a molecular weight of approximately 325.38 g/mol . The compound contains a thioether linkage and exhibits structural features that contribute to its potential biological activity.

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves several key reactions:

  • S-Alkylation: The precursor compound 4,5-diphenyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation with halogenated acetal in the presence of cesium carbonate to form an S-alkylated intermediate .
  • Hydrazinolysis: The S-alkylated product is then treated with hydrazine hydrate to yield the final hydrazide product .
  • Deprotection Reactions: Various reagents can be used for deprotecting acetals to facilitate further transformations .

Research indicates that compounds related to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exhibit notable biological activities:

  • Antimicrobial Properties: Several derivatives have shown promising antimicrobial activity against various bacterial strains .
  • Anticancer Activity: Some studies suggest that triazole derivatives can act as anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression .
  • Antioxidant Activity: Compounds containing triazole rings often demonstrate antioxidant properties that can be beneficial in preventing oxidative stress-related diseases.

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be summarized as follows:

  • Preparation of the Triazole-Thiol: Start from 4,5-diphenylthiosemicarbazide and cyclize it under alkaline conditions to obtain the triazole-thiol.
  • Alkylation: React this thiol with bromoacetaldehyde or similar alkylating agents in a basic medium.
  • Hydrazine Treatment: Finally, treat the resulting thioether with hydrazine hydrate to form the target hydrazide .

The unique structure of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lends itself to various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their fungicidal properties.
  • Material Science: The triazole moiety can be utilized in the development of novel materials with specific electronic properties.

Studies on the interactions of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with biological targets are crucial for understanding its mechanism of action:

  • Enzyme Inhibition: Research has indicated that some triazole derivatives can inhibit enzymes like cytochrome P450s involved in drug metabolism.
  • Receptor Binding Studies: Investigations into how these compounds bind to specific receptors can reveal their therapeutic potential.

Several compounds share structural similarities with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide:

Compound NameStructureUnique Features
Ethyl 2-[ (4,5-diphenyl)-triazole] acetateContains an ethoxy groupExhibits different solubility properties
1-(Phenyl)-3-(thioacetate)-triazoleFeatures a thioester groupPotentially different biological activity
3-(Thioacetate)-triazole derivativesVarious substitutions on triazoleDiverse applications in agriculture

Uniqueness

The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of thioether and hydrazide functionalities along with its pronounced biological activities compared to other triazole derivatives.

Cyclocondensation Strategies for Triazole Core Formation

The synthesis of the 1,2,4-triazole core is a critical step in constructing the target compound. Cyclocondensation reactions serve as the primary methodology, leveraging the reactivity of hydrazines or diazonium salts with appropriate precursors.

Diazonium Salt-Mediated Cyclocondensation

A widely employed method involves the reaction of alkylidene dihydropyridines with aryldiazonium salts. For instance, N-acylated 4-(aminomethyl)pyridines undergo dearomatization to form alkylidene dihydropyridines, which subsequently react with aryldiazonium cations in a [3 + 2] cyclocondensation to yield substituted 1,2,4-triazolium salts or neutral triazoles. This approach offers high yields (up to 85%) under mild conditions, such as acetonitrile or toluene as solvents, and is compatible with diverse N-acyl groups and aryl substituents.

MethodReagentsConditionsYieldSource
Diazonium salt reactionAryldiazonium salts, alkylidene dihydropyridinesAcetonitrile, RT, 12–24 h75–85%
Hydrazine-diacid reactionHydrazine, diacylaminesAcidic media, reflux60–70%

Hydrazine-Diacid Condensation

An alternative route involves the condensation of hydrazines with diacylamines in weakly acidic conditions. This method is straightforward but requires precise control of pH to avoid side reactions. For example, hydrazine reacts with diacylamines derived from 4,5-diphenyl-1,2,4-triazole precursors to form the triazole core, though yields are generally lower compared to diazonium-based methods.

Thiolation and Sulfanyl Group Incorporation Methodologies

Introducing the sulfanyl (-S-) group into the triazole core is achieved through alkylation or nucleophilic substitution. The synthesis typically begins with the preparation of a thiolated triazole intermediate.

Synthesis of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

The thiolated triazole core is often synthesized via cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions. For example, potassium dithiocarbazinate reacts with hydrazine in water to yield 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is then alkylated or functionalized.

Alkylation for Sulfanyl Group Formation

The thiol group (-SH) is subsequently alkylated to introduce the sulfanyl moiety. Ethyl bromoacetate or methyl iodide are common alkylating agents. In one protocol, 4,5-diphenyl-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate in methanol under basic conditions (e.g., K₂CO₃) to form the ethyl thioester intermediate.

Hydrazide Functionalization Approaches

The acetohydrazide group is introduced via hydrazide formation followed by condensation with aldehydes or ketones.

Hydrazide Formation from Esters

Ethyl thioesters, such as those derived from ethyl bromoacetate, are treated with hydrazine hydrate under reflux to yield the corresponding hydrazide. For instance, ethyl 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetate reacts with excess hydrazine hydrate in ethanol to form 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide.

Condensation with Aldehydes

The hydrazide is further functionalized by condensation with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) in the presence of glacial acetic acid. This step forms Schiff base derivatives, though the parent hydrazide is often retained for subsequent applications.

Solvent Systems and Catalytic Conditions for Yield Optimization

Reaction efficiency is significantly influenced by solvent choice and catalytic systems.

Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution and cyclization rates, while toluene or DCM is preferred for alkylation steps to minimize side reactions. Microwave-assisted synthesis in toluene at 110°C has been shown to reduce reaction times from hours to minutes while maintaining high yields.

SolventCatalystTemperatureYieldSource
TolueneNone110°C (microwave)88–90%
DCMCu/C (5%)110°C (flow)95%
WaterUltrasoundRT85%

Catalyst Optimization

Copper-based catalysts (e.g., Cu/C, CuI) are widely used in click chemistry and alkylation reactions. For example, ultrasonic-assisted synthesis in water with a copper-phosphine complex achieves high yields (up to 93%) at low catalyst loadings (0.5 mol%). Acidic promoters (e.g., p-TSA) or bases (e.g., K₂CO₃) are employed to drive condensation or alkylation reactions to completion.

XLogP3

2.2

Wikipedia

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Dates

Last modified: 08-15-2023

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